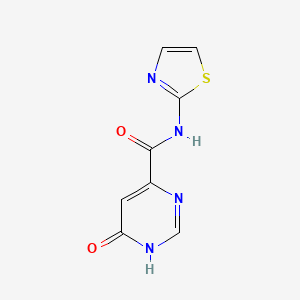

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . They are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate have been synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide .Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Scientific Research Applications

Antimicrobial Activity

6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide and its derivatives have demonstrated potential in antimicrobial applications. Research has revealed that some synthesized compounds within this chemical class exhibit promising antimicrobial properties. For instance, Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, which showed significant antimicrobial activity (Gein et al., 2015). This suggests the potential use of these compounds in developing new antimicrobial agents.

Synthesis of Functionalized Derivatives

The compound and its derivatives are also of interest in the synthesis of various functionalized chemical structures. Peterlin-Mašič et al. (2000) described the synthesis of primary and secondary amide derivatives from 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, indicating the chemical versatility and potential for creating diverse compounds with varying biological activities (Peterlin-Mašič et al., 2000).

Potential in Antitumor Research

Further research into derivatives of this compound has explored their potential in antitumor applications. Masaret (2021) reported the synthesis of pyrimidine derivatives linked to various moieties showing significant therapeutic activity against human tumor cell lines, including hepatocellular carcinoma, colon cancer, and breast cancer (Masaret, 2021). This research highlights the promise of these compounds in the development of new anticancer drugs.

Synthesis of Structurally Diverse Compounds

The structural diversity achievable with this compound derivatives is significant. For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives by Ukrainets et al. (2017) showcases the compound's utility in creating structurally diverse molecules, potentially leading to a range of biological activities (Ukrainets et al., 2017).

Future Directions

Thiazoles have been widely used in medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. Furthermore, the development of novel synthetic methods for thiazoles could also be a promising area of research .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, which suggests they may have favorable ADME properties .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The biological activity of thiazole derivatives may be influenced by various factors, including the chemical environment and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

It is known that thiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazoles have been found to have potent effects in animal models .

Metabolic Pathways

Thiazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazoles are known to be involved in various cellular processes .

properties

IUPAC Name |

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALDYSOBWLGPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2630421.png)

![N-cyclohexyl-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2630427.png)

![2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B2630431.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)

![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)